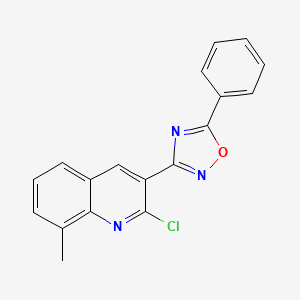

2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline

描述

2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chloro group at the second position, a methyl group at the eighth position, and a 5-phenyl-1,2,4-oxadiazol-3-yl moiety at the third position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminoaryl ketones with phenylacetylenes in the presence of a catalyst such as zinc trifluoromethanesulfonate in an ionic liquid medium . Another approach includes the reaction of quinoline hydrazide with isocyanate, followed by treatment with substituted isothiocyanate under toluene medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions

2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline core or the oxadiazole moiety.

Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline derivatives.

科学研究应用

2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antiviral agent.

Materials Science: It is used in the development of new materials with unique electronic and optical properties.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

作用机制

The mechanism of action of 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

相似化合物的比较

Similar Compounds

Similar compounds include other quinoline derivatives and oxadiazole-containing molecules, such as:

2-Chloro-6-methylquinoline: A quinoline derivative with a chloro and methyl substitution.

5-Phenyl-1,2,4-oxadiazole: An oxadiazole derivative with a phenyl substitution.

Uniqueness

2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the combination of the quinoline core with the oxadiazole moiety, providing a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

生物活性

2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound characterized by a quinoline core with specific substitutions that enhance its biological activity. This compound is being investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial, anticancer, and antiviral agent. Understanding its biological activity is crucial for the development of effective therapeutic agents.

Chemical Structure

The compound's structure can be described as follows:

- Quinoline Core : A bicyclic aromatic compound.

- Chloro Group : Substituted at the second position.

- Methyl Group : Substituted at the eighth position.

- Oxadiazole Moiety : A 5-phenyl-1,2,4-oxadiazol-3-yl group attached at the third position.

| Property | Value |

|---|---|

| IUPAC Name | 3-(2-chloro-8-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole |

| Molecular Formula | C18H12ClN3O |

| Molecular Weight | 321.76 g/mol |

| InChI Key | YIBLLXKWKFVACE-UHFFFAOYSA-N |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline-linked oxadiazoles exhibit significant antifungal and antibacterial properties. For instance:

- Fungicidal Activity : Compounds related to this compound showed considerable inhibition against various fungal strains. For example:

- Antibacterial Activity : The compound has also been evaluated for its antibacterial efficacy against several Gram-positive and Gram-negative bacteria. Notably:

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells:

- Enzyme Inhibition : It is believed that this compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways critical for microbial survival.

- Receptor Modulation : The compound may also interact with receptors involved in cellular signaling pathways, potentially leading to altered cellular responses.

Study on Antifungal Activity

A comprehensive study focused on the antifungal properties of various quinoline-linked oxadiazole derivatives highlighted the significant efficacy of compounds like 13p and 13f against Sclerotinia sclerotiorum. The study provided data supporting the structure–activity relationship (SAR), indicating that electron-withdrawing groups enhance antifungal activity .

Antibacterial Evaluation

Another investigation assessed the antibacterial potential of similar compounds against a range of pathogens including E. coli and S. aureus. The results indicated that certain substitutions on the quinoline ring significantly improved antibacterial efficacy compared to standard antibiotics .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, alkylation of 4(3H)-pyrimidone with 2-chloro-3-(chloromethyl)-8-methylquinoline in DMSO using NaH as a base under reflux conditions yields derivatives with high regioselectivity. Purification via column chromatography (hexane/ethyl acetate) and crystallization from chloroform ensures purity .

- Key Parameters : Reaction temperature (reflux), solvent (DMSO), and base (NaH) are critical for yield optimization. Monitoring via TLC ensures reaction completion.

Q. How is the crystal structure of this compound characterized?

- Methodology : Single-crystal X-ray diffraction is the gold standard. The quinoline core is planar (max deviation: 0.017 Å), and dihedral angles between the quinoline, oxadiazole, and phenyl rings (e.g., 4.99° with pyrimidone) are measured to confirm spatial arrangement. Intramolecular interactions (C–H⋯O, π-π stacking) stabilize the structure .

- Tools : SHELX software for refinement , with hydrogen atoms constrained to idealized positions (C–H = 0.93–0.97 Å) .

Q. What reactivity is observed in the 5-phenyl-1,2,4-oxadiazole moiety under basic conditions?

- Methodology : The oxadiazole ring undergoes specific-base-catalyzed rearrangements. For instance, in D/W (DMSO/water), proton abstraction at acidic side chains (e.g., –NH–CO–NH–Ph) triggers conversion to 1H-1,2,4-triazoles. Kinetic studies at varying pH levels confirm a base-catalyzed pathway .

- Experimental Design : Use pH-dependent kinetic assays and NMR/IR to track intermediate formation.

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reaction mechanisms?

- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., Becke’s three-parameter exchange-correlation) predicts electronic transitions, frontier molecular orbitals, and transition states. For example, exact-exchange terms improve accuracy in atomization energy predictions (average deviation: 2.4 kcal/mol) .

- Application : Compare computed vibrational spectra (IR) with experimental data to validate intramolecular interactions (e.g., C–H⋯O) .

Q. How to resolve contradictions in reaction pathways under varying conditions?

- Methodology : Perform comparative kinetic analyses. For example, base-catalyzed rearrangements may compete with acid-catalyzed pathways depending on substituent acidity. In 5-phenyl-1,2,4-oxadiazole derivatives, the "high" acidity of side-chain protons (–ZH) dictates the dominance of specific-base catalysis .

- Data Analysis : Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and isotope effects (e.g., D2O vs. H2O) to identify rate-limiting steps.

Q. What strategies are used to establish structure-activity relationships (SAR) for biological activity?

- Methodology : Synthesize analogs with modifications to the quinoline (e.g., chloro/methyl groups) or oxadiazole (e.g., phenyl substituents). Test against biological targets (e.g., antimycobacterial or anticancer assays). For example, trifluoromethyl groups at the quinoline 7-position enhance activity in related compounds .

- Computational Tools : Molecular docking (e.g., AutoDock) to predict binding affinities with target proteins, validated by crystallographic data .

属性

IUPAC Name |

3-(2-chloro-8-methylquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O/c1-11-6-5-9-13-10-14(16(19)20-15(11)13)17-21-18(23-22-17)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBLLXKWKFVACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3=NOC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649303 | |

| Record name | 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142201-67-9 | |

| Record name | 2-Chloro-8-methyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。